2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile
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Overview
Description
2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile is a complex organic compound that features a unique arrangement of heterocyclic rings. This compound is of significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and agriculture .
Preparation Methods
The synthesis of 2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the pyrazole and pyridazine rings, followed by their coupling with piperazine and cyclopentapyridine moieties. Reaction conditions often involve the use of anhydrous solvents and specific catalysts to ensure high yields and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be replaced by nucleophiles like amines or thiols.
Cyclization: Intramolecular cyclization can occur under acidic or basic conditions, leading to the formation of additional ring structures.
Scientific Research Applications
2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a growth stimulant in plants and its antimicrobial properties.
Medicine: Explored for its anti-inflammatory, antibacterial, and antioxidant activities.
Industry: Utilized in the development of new agricultural chemicals, such as insecticides and herbicides.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its plant growth-stimulating effects could be due to the modulation of plant hormone pathways .
Comparison with Similar Compounds
Similar compounds include other pyrazole and pyridazine derivatives, such as:
- 3,5-dimethyl-1H-pyrazole
- 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine
- 2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole
These compounds share structural similarities but differ in their specific biological activities and applications.
Properties
Molecular Formula |
C22H24N8 |
---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
2-[4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C22H24N8/c1-15-12-16(2)30(27-15)21-7-6-20(25-26-21)28-8-10-29(11-9-28)22-18(14-23)13-17-4-3-5-19(17)24-22/h6-7,12-13H,3-5,8-11H2,1-2H3 |
InChI Key |
KJTNUDMRSJQQAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)C4=C(C=C5CCCC5=N4)C#N)C |
Origin of Product |
United States |
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